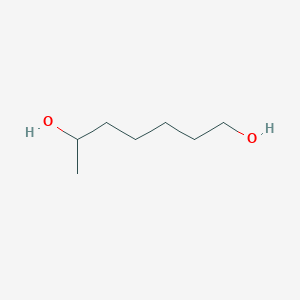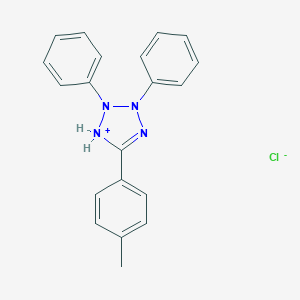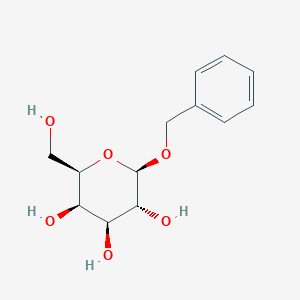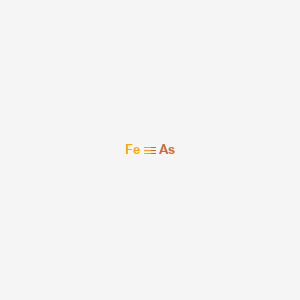
Iron arsenide (FeAs)
Vue d'ensemble
Description
Iron arsenide (FeAs) is a useful research compound. Its molecular formula is AsFe and its molecular weight is 130.77 g/mol. The purity is usually 95%.
The exact mass of the compound Iron arsenide (FeAs) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Iron arsenide (FeAs) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron arsenide (FeAs) including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
It’s likely that FeAs interacts with its targets in a manner that induces changes at the molecular and cellular levels
Biochemical Pathways
FeAs may influence various biochemical pathways. For instance, it has been suggested that arsenic, a component of FeAs, can be biotransformed by microbial species through various pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . These processes involve a certain set of genes and proteins that carry out the mechanism of arsenic biotransformation .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and therapeutic potential
Result of Action
It’s likely that the interaction of feas with its targets and its influence on various biochemical pathways result in complex molecular and cellular effects .
Action Environment
The action, efficacy, and stability of FeAs can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and other conditions can affect the action of FeAs . Understanding these influences is crucial for predicting the behavior of FeAs in different environments.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Iron Arsenide are largely unexplored. It has been found that Iron Arsenide monolayers exhibit metallic behavior with spin-polarized electronic band structures This suggests that Iron Arsenide could interact with various biomolecules in a unique manner, potentially influencing biochemical reactions
Molecular Mechanism
It’s known that Iron Arsenide monolayers exhibit ferroelasticity and antiferromagnetism . The ferroelasticity is attributed to a weak hybridization between Fe d and As p orbitals . The local moments of Fe atoms are oriented out-of-plane, so that the magnetic ordering is weakly coupled to the structural polarization
Propriétés
IUPAC Name |
arsanylidyneiron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETKVGYBAMGARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe]#[As] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AsFe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065219 | |
| Record name | Iron arsenide (FeAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12005-88-8, 12330-50-6, 12044-16-5 | |
| Record name | Iron arsenide (Fe2As) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12005-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron arsenide (Fe3As2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12330-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron arsenide (FeAs) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12044-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferric arsenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012044165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron arsenide (FeAs) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron arsenide (FeAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes iron arsenide (FeAs) interesting in the field of superconductors?
A: Iron arsenide layers form the basis for a new family of high-temperature superconductors. While iron is a magnetic element typically detrimental to superconductivity, its presence in these layered structures, particularly in combination with elements like calcium and platinum, leads to unexpected and promising superconducting properties [, ].
Q2: How does platinum substitution affect superconductivity in Ca10(Fe1-xPtxAs)10(Pt3+yAs8) compounds?
A: Research indicates that platinum substitution for iron in the iron arsenide layer negatively impacts the critical temperature (Tc) for superconductivity in Ca10(Fe1-xPtxAs)10(Pt3+yAs8) compounds. High Tc values above 15 K are only observed when the iron arsenide layers are free of platinum substitution (x → 0) [, ]. This suggests that the presence of platinum disrupts the delicate electronic balance necessary for high-temperature superconductivity in these materials.
Q3: What is the significance of the two negatively charged layers in Ca10(Fe1-xPtxAs)10(Pt3+yAs8)?
A: The Ca10(Fe1-xPtxAs)10(Pt3+yAs8) compound is unique due to the presence of two negatively charged layers: [(FeAs)10]n- and (Pt3+yAs8)m-. These layers compete for electrons provided by calcium ions, influencing the charge doping of the crucial iron arsenide layer and ultimately affecting the superconducting transition temperature [, ].
Q4: How does electron doping affect superconductivity in the Ca10(Fe1-xPtxAs)10(Pt3+yAs8) system?
A: Researchers discovered that electron doping via lanthanum substitution in (Ca0.8La0.2)10(FeAs)10(Pt3As8) results in superconductivity at 30 K without needing significant platinum substitution []. This finding supports the importance of charge balance between the iron arsenide and platinum arsenide layers for achieving high-temperature superconductivity in these materials.
Q5: What are the potential applications of understanding charge doping in layered iron arsenide materials?
A: Understanding the intricate relationship between charge doping, platinum substitution, and superconductivity in these layered materials can guide the development of new iron-based superconductors with even higher critical temperatures. This advancement could pave the way for technological applications requiring efficient energy transmission and novel electronic devices [, ].
Q6: Can the properties of iron arsenide monolayers be manipulated?
A: Theoretical calculations suggest that fluorination of iron arsenide monolayers can alter their magnetic properties. Specifically, it can align the local magnetic moments of iron atoms in parallel and reorient the easy axis from out-of-plane to in-plane []. This finding highlights the potential for tailoring the properties of iron arsenide monolayers for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


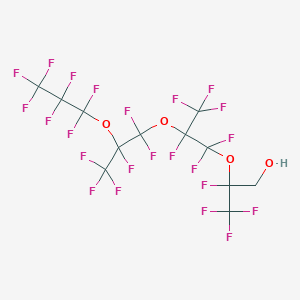

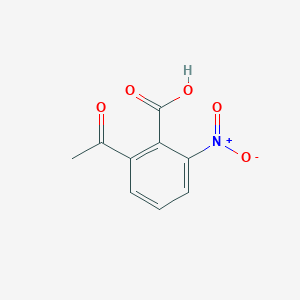
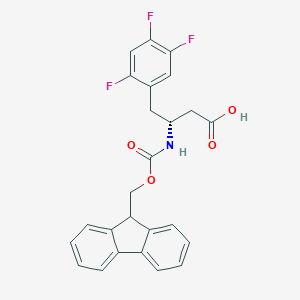

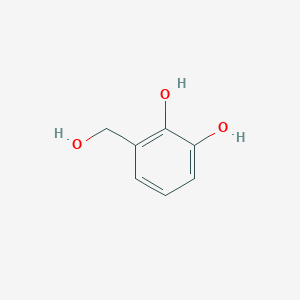
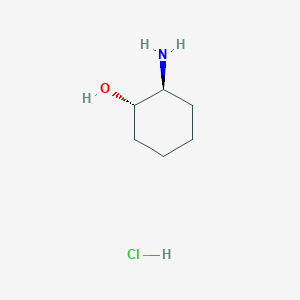
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)

